N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide
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Overview
Description
“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide” is a chemical compound with diverse applications in scientific research. It is related to the class of organic compounds known as phenylpiperazines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of imatinib and its intermediates has been described, where N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, in the case of “N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …”, two pyridylpyrimidine fragments take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, “2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid” is a solid compound with an empirical formula of C9H15BN4O2 and a molecular weight of 222.05 .Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer and Anti-inflammatory Agents: Compounds related to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For instance, pyrazolopyrimidines derivatives demonstrate significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition, indicating potential as both anticancer and anti-inflammatory agents Rahmouni et al., 2016.
Antimicrobial and Antifungal Activities
- Insecticidal and Antibacterial Potential: Some derivatives of the compound, specifically pyrimidine linked pyrazole heterocyclics, have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds showed notable efficacy against Pseudococcidae insects and selected bacterial strains, highlighting their potential in agricultural and medicinal applications Deohate & Palaspagar, 2020.
Antitubercular and Antiviral Activities
- Treatment of Tuberculosis: Nitrogen-rich hybrids of homopiperazine-pyrimidine-Pyrazole have been developed, showing significant in vitro and in silico antitubercular activities against Mycobacterium tuberculosis. These findings suggest the potential use of these compounds in the treatment of tuberculosis Vavaiya et al., 2022.
Neurodegenerative and Neuropsychiatric Diseases
- Cognitive Impairment Treatments: Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a class related to this compound, has identified compounds with potent inhibitory activity on phosphodiesterase 1 (PDE1). These compounds, particularly ITI-214, show promise in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders Li et al., 2016.
Anticancer and Antimicrobial Agents
- Dual Functionality: The synthesis and evaluation of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been conducted for its potential as a PET agent in imaging IRAK4 enzyme in neuroinflammation contexts. Additionally, its structural analogs have demonstrated significant anticancer and antimicrobial properties, further broadening the scope of application for such compounds in medical research Wang et al., 2018.
Mechanism of Action
Target of Action
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide is a complex compound that interacts with various targets within the cell. The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
The interaction of this compound with its targets involves a specific binding to the inactive Abelson tyrosine kinase domain. This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding of this compound to these targets inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell signaling, growth, and division . The disruption of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and the induction of apoptosis . By inhibiting the activity of tyrosine kinases, this compound disrupts cell signaling pathways, leading to the cessation of cell growth and division .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-3-4-12(19)16-11-9-14-13(15-10-11)18-7-5-17(2)6-8-18/h9-10H,3-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQCIHBMYJRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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